3-(1-Naphthyl)-D-alanine 3-(1-Naphthyl)-D-alanine
Brand Name: Vulcanchem
CAS No.: 78306-92-0
VCID: VC21538065
InChI: InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

3-(1-Naphthyl)-D-alanine

CAS No.: 78306-92-0

Cat. No.: VC21538065

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Naphthyl)-D-alanine - 78306-92-0

CAS No. 78306-92-0
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name (2R)-2-amino-3-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Standard InChI Key OFYAYGJCPXRNBL-GFCCVEGCSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

3-(1-Naphthyl)-D-alanine is characterized by its unique structure that combines an alanine amino acid with a naphthalene aromatic system. The compound has the D-configuration at the alpha carbon, differentiating it from its L-enantiomer.

Basic Identification

The compound is formally known as (2R)-2-amino-3-naphthalen-1-ylpropanoic acid, with the CAS registry number 78306-92-0 . It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-(1-Naphthyl)-D-alanine:

PropertyValueSource
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Physical FormCrystalline solid
Specific Rotation [α]20/D-25 ± 1° (c=1 in 1N NaOH)
Melting Point147-152°C
Purity (Commercial)≥99% (HPLC)

The hydrochloride salt form of this compound (3-(1-Naphthyl)-D-alanine hydrochloride) has a slightly different molecular formula (C13H14ClNO2) and a higher molecular weight of 251.71 g/mol . The specific rotation for the hydrochloride form is reported as 8° (c=1, MeOH) .

Synthesis Methods

The synthesis of 3-(1-Naphthyl)-D-alanine can be achieved through various methods, with certain approaches being more amenable to laboratory or industrial scale production.

Laboratory Synthesis

One of the most common approaches for synthesizing 3-(1-Naphthyl)-D-alanine involves the Suzuki–Miyaura coupling reaction. This method utilizes boronic acid derivatives of naphthalene, which react with alanine derivatives under palladium catalysis. This coupling reaction allows for the efficient formation of the C-C bond between the naphthalene moiety and the alanine backbone.

Industrial Production Methods

For larger-scale production, the synthesis methods are typically optimized for higher yields and purity. Industrial processes may implement:

  • Continuous flow reactors to enhance process efficiency

  • Automated systems for better control of reaction parameters

  • Optimized purification techniques to ensure high-quality product

The industrial synthesis often follows similar chemical pathways as laboratory methods but with modifications to accommodate larger scales and to improve economic viability.

Chemical Reactivity

The chemical reactivity of 3-(1-Naphthyl)-D-alanine is primarily dictated by the functional groups present in the molecule, including the carboxylic acid, the amino group, and the naphthalene ring system.

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups, leading to the formation of dihydronaphthalene derivatives.

  • Substitution reactions: Electrophilic substitution can occur on the naphthalene ring under various conditions, using electrophilic reagents such as halogens or nitro compounds.

  • Peptide bond formation: As an amino acid, 3-(1-Naphthyl)-D-alanine can participate in peptide bond formation, making it valuable for incorporation into peptide chains.

Biological Activity and Mechanism of Action

The biological activity of 3-(1-Naphthyl)-D-alanine stems from its ability to interact with specific molecular targets in biological systems.

Molecular Interactions

The compound's activity is largely attributed to several key structural features:

  • The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, contributing to binding affinity.

  • The alanine moiety can form hydrogen bonds and ionic interactions with complementary groups in target molecules.

  • The specific D-configuration of the amino acid provides a unique spatial arrangement that can influence receptor selectivity and binding modes.

Receptor Interactions

3-(1-Naphthyl)-D-alanine has been extensively studied for its interactions with various receptors, particularly in opioid research. When incorporated into opioid peptides, it can significantly alter their activity profiles, leading to the development of either agonists or antagonists depending on the position of substitution.

For instance, when 3-(1-Naphthyl)-D-alanine replaces the third amino acid in Morphiceptin (creating [d-1-Nal(3)]Morphiceptin), it can produce a potent agonist that surpasses the standard μ-opioid agonist DAMGO in stimulating G-protein activation. Conversely, when incorporated into position 4 of endomorphin analogs, it can contribute to antagonist properties.

Research Applications

3-(1-Naphthyl)-D-alanine has found numerous applications across various scientific disciplines, highlighting its versatility as a research tool and building block.

Pharmaceutical Development

In pharmaceutical research, this compound serves as an important building block for drug design, particularly for compounds targeting the nervous system . Its incorporation into peptide-based drugs can enhance their stability, bioavailability, and receptor selectivity.

Neuroscience Research

The compound has been utilized extensively in studies investigating neurotransmitter systems and receptor function. It helps researchers understand the structural requirements for receptor binding and activation, particularly in the context of neurological disorders .

Applications in Various Fields

The following table summarizes the primary research applications of 3-(1-Naphthyl)-D-alanine:

Research FieldApplicationDetails
ChemistryBuilding block for synthesisUsed in creating complex organic molecules and as a ligand in coordination chemistry
BiologyBiological pathway modulationEmployed as a probe for studying protein-ligand interactions
MedicineTherapeutic developmentUtilized as a precursor for drug development, particularly in opioid research
Peptide ChemistryEnhanced peptide designIncorporated into peptide chains to improve stability and bioactivity
Analytical ChemistryChromatographic standardUsed as a standard in various chromatographic techniques

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(1-Naphthyl)-D-alanine, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with 3-(1-Naphthyl)-D-alanine but differ in key aspects:

  • 3-(2-Naphthyl)-D-alanine: This compound has the naphthalene ring attached at the 2-position rather than the 1-position, resulting in different spatial arrangements and potentially different biological activities.

  • 3-(1-Naphthyl)-L-alanine: The L-enantiomer differs only in the stereochemistry at the alpha carbon, which can significantly impact receptor binding and biological activity.

  • 3-(2-Naphthyl)-L-alanine: Combines both the 2-position attachment and L-configuration, creating a distinctly different spatial arrangement.

Structure-Activity Relationships

The position of the naphthalene attachment and the stereochemistry of the amino acid are critical determinants of biological activity. For instance, in opioid peptide research, the stereochemistry and position of the naphthylalanine residue can determine whether the resulting peptide acts as an agonist or antagonist.

Research Findings in Opioid Receptor Studies

One of the most significant areas of research involving 3-(1-Naphthyl)-D-alanine is in the development of opioid receptor ligands.

Opioid Peptide Modifications

Research has shown that incorporating 3-(1-Naphthyl)-D-alanine into opioid peptides can dramatically alter their pharmacological profiles. The position of substitution within the peptide sequence is crucial in determining the resulting activity.

Development of Receptor Antagonists

Notably, research has led to the development of highly potent and selective μ-opioid receptor antagonists by incorporating naphthylalanine derivatives into endomorphin structures. For example, compounds like Antanal-1 and Antanal-2 utilize 3-(2-Naphthyl)-D-alanine at position 4, contributing significantly to their antagonist activity.

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